2-Chloro-5-(2,3-difluorophenyl)phenol, 95%
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Overview
Description
2-Chloro-5-(2,3-difluorophenyl)phenol, 95%, also known as 2,3-difluorophenol, is a chemical compound used in various scientific research applications. It is a colorless, crystalline solid with a molecular weight of 246.12 g/mol and a melting point of 88-91°C. It is soluble in water, methanol, ethanol, and acetone. 2,3-difluorophenol is used in a variety of synthetic organic reactions, such as the synthesis of dyes, pharmaceuticals, and other organic compounds.
Scientific Research Applications
2-Chloro-5-(2,3-difluorophenyl)phenol, 95%phenol is used in a variety of scientific research applications. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a starting material for the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of dyes, in the analysis of organic compounds, and in the synthesis of polymers.
Mechanism of Action
2-Chloro-5-(2,3-difluorophenyl)phenol, 95%phenol acts as an electron-withdrawing group in organic synthesis, which increases the electron density of the molecule and makes it more reactive. It is also a strong acid, which means it can be used to catalyze reactions that require an acid catalyst.
Biochemical and Physiological Effects
This compoundphenol is an environmental pollutant, and it can have adverse effects on human health. It has been shown to cause liver, kidney, and reproductive toxicity in laboratory animals. It has also been associated with increased risk of cancer in humans.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(2,3-difluorophenyl)phenol, 95%phenol is a useful reagent for a variety of laboratory experiments, as it is relatively easy to synthesize and is stable under a variety of conditions. However, it is also an environmental pollutant, so its use should be limited to well-ventilated areas and protective equipment should be worn when handling it.
Future Directions
There are a number of potential future directions for research involving 2-Chloro-5-(2,3-difluorophenyl)phenol, 95%phenol. These include further research into its environmental and health effects, the development of new synthetic methods for its synthesis, and the development of new applications for its use in scientific research. Additionally, further research into the mechanism of action of this compoundphenol could lead to the development of new drugs or other compounds with similar properties.
Synthesis Methods
2-Chloro-5-(2,3-difluorophenyl)phenol, 95%phenol can be synthesized using a variety of methods, including the reaction of this compoundbenzaldehyde with hydrochloric acid, the reaction of this compoundbenzyl alcohol with hydrochloric acid, and the reaction of this compoundbenzoic acid with hydrochloric acid. The most common method is the reaction of this compoundbenzaldehyde and hydrochloric acid, which produces this compoundphenol in yields of up to 95%.
properties
IUPAC Name |
2-chloro-5-(2,3-difluorophenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O/c13-9-5-4-7(6-11(9)16)8-2-1-3-10(14)12(8)15/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFIJCPAUGBNTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685935 |
Source
|
Record name | 4-Chloro-2',3'-difluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262002-62-9 |
Source
|
Record name | 4-Chloro-2',3'-difluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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